Compound Description: Sematilide is a potent and selective class III antiarrhythmic agent []. It is currently undergoing clinical trials for the treatment of cardiac arrhythmias.
Relevance: Sematilide served as a structural starting point for the development of novel N-substituted imidazolylbenzamides as class III antiarrhythmic agents []. The researchers aimed to replace the methylsulfonylamino group of Sematilide with a 1H-imidazol-1-yl moiety to investigate if this modification could retain or enhance the desired electrophysiological activity. The target compound, 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide, incorporates a 1H-imidazole ring system, highlighting its structural connection to Sematilide.
Compound Description: This compound is a novel N-substituted imidazolylbenzamide that exhibits potent class III electrophysiological activity []. It demonstrated comparable potency and efficacy to Sematilide in both in vitro and in vivo models of reentrant arrhythmias [].
Relevance: This compound represents a successful example of the structure-activity relationship study where the methylsulfonylamino group in Sematilide was replaced with a 1H-imidazol-1-yl moiety while retaining the desired class III activity []. This structural modification is directly relevant to the target compound, 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide, which also features a 1H-imidazole ring system, further emphasizing the potential of this class of compounds as antiarrhythmic agents.
Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It demonstrated efficacy in rodent models for schizophrenia [].
Relevance: TP0439150 served as a lead compound in the development of structurally diverse backup GlyT1 inhibitors, utilizing central nervous system multiparameter optimization (CNS MPO) as a guideline for drug-likeness []. This research led to the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n), which exhibited improved CNS MPO scores and distinct physicochemical properties compared to TP0439150 []. The exploration of structurally diverse GlyT1 inhibitors, starting from TP0439150, emphasizes the significance of structural modifications in optimizing drug-like properties and pharmacological profiles. Although TP0439150 itself doesn't share a direct structural resemblance to 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide, the research surrounding it highlights the importance of structural variations within a chemical class for optimizing pharmacological properties.
Compound Description: Compound 7n is a potent GlyT1 inhibitor with a favorable pharmacokinetics profile []. It showed an increased cerebrospinal fluid (CSF) concentration of glycine in rats [].
Relevance: This compound was developed as a structurally diverse backup to TP0439150, aiming for improved drug-likeness based on CNS MPO guidelines []. Although structurally distinct from 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide, compound 7n, along with TP0439150, highlights the exploration of diverse chemical structures for targeting GlyT1 and optimizing drug-like properties. The fact that both the target compound and compound 7n are investigated for their potential in CNS-related applications underscores the relevance of this chemical space for neurological drug discovery.
Compound Description: SSR504734 served as a starting point in the design of novel GlyT1 inhibitors []. Modifications to its structure, including the introduction of heteroaromatic rings, led to compounds with enhanced GlyT1 inhibitory activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.